N-(3-sulfamoylphenyl)cyclobutanecarboxamide
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Overview
Description
N-(3-sulfamoylphenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H14N2O3S It is known for its unique structure, which includes a cyclobutane ring and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-sulfamoylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-aminobenzenesulfonamide with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-(3-sulfamoylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfamoyl derivatives
Scientific Research Applications
N-(3-sulfamoylphenyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-sulfamoylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal transduction: Modulating signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
N-(3-sulfamoylphenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(3-sulfamoylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-(3-sulfamoylphenyl)cyclohexanecarboxamide: Contains a cyclohexane ring, leading to different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(3-sulfamoylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-17(15,16)10-6-2-5-9(7-10)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,13,14)(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXASCOFLDQBIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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